2-Chloropyridine-3-thiol

Catalog No.
S8509993
CAS No.
M.F
C5H4ClNS
M. Wt
145.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyridine-3-thiol

Product Name

2-Chloropyridine-3-thiol

IUPAC Name

2-chloropyridine-3-thiol

Molecular Formula

C5H4ClNS

Molecular Weight

145.61 g/mol

InChI

InChI=1S/C5H4ClNS/c6-5-4(8)2-1-3-7-5/h1-3,8H

InChI Key

XUPMYPXAKVQBBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)S

Canonical SMILES

C1=CC(=C(N=C1)Cl)S

2-Chloropyridine-3-thiol is an organosulfur compound with the molecular formula C5H4ClNC_5H_4ClN and a thiol functional group. This compound is characterized by a chlorine atom attached to the second carbon of the pyridine ring and a thiol group (-SH) at the third position. It appears as a colorless to pale yellow liquid and is known for its distinctive sulfur-containing properties, which contribute to its reactivity and biological activity.

, primarily due to its electrophilic nature at the chlorine site and nucleophilic properties of the thiol group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to substituted pyridine derivatives.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
  • Reduction: Under reducing conditions, it can yield corresponding thiols or other reduced sulfur species.

These reactions are essential for synthesizing more complex organic compounds and pharmaceuticals.

2-Chloropyridine-3-thiol exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to influence enzyme activity through covalent bonding with thiol groups in cysteine residues, potentially leading to enzyme inhibition or activation. This property makes it a candidate for drug development, especially in targeting specific biochemical pathways.

Several synthetic routes are available for producing 2-Chloropyridine-3-thiol:

  • Reaction with Thiourea: This method involves reacting 2-chloropyridine with thiourea under acidic conditions, followed by hydrolysis.
  • Hydrogen Sulfide Reaction: Another approach includes reacting 2-chloropyridine with hydrogen sulfide in the presence of a base.
  • Chlorination of Pyridine Derivatives: The compound can also be synthesized by chlorinating pyridine derivatives under controlled conditions.

These methods allow for varying yields and purities depending on reaction conditions.

2-Chloropyridine-3-thiol finds applications across multiple fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs, including antihistamines and antifungal agents.
  • Agriculture: The compound is utilized in developing pesticides and fungicides due to its biological activity against pests.
  • Organic Synthesis: It acts as a reagent in organic synthesis processes, particularly in forming carbon-carbon bonds through coupling reactions.

Studies on 2-Chloropyridine-3-thiol have revealed its ability to interact with several biomolecules, influencing cellular processes. Its interactions often involve:

  • Enzyme Modulation: The compound can alter enzyme kinetics, affecting metabolic pathways.
  • Cell Signaling Pathways: By modulating key signaling molecules, it can influence gene expression and cellular responses.

These interactions highlight its potential as a therapeutic agent in various diseases.

Several compounds share structural similarities with 2-Chloropyridine-3-thiol. Here are some notable examples:

Compound NameStructureUnique Features
2-ChloropyridineStructureUsed in the synthesis of various pharmaceuticals
3-ChloropyridineStructureExhibits different reactivity patterns compared to 2-chloropyridine-3-thiol
Pyridine-2-thiolStructureLacks the chlorine substituent, affecting its reactivity
2-MercaptopyridineStructureA direct derivative that lacks halogen substitution

Uniqueness

The uniqueness of 2-Chloropyridine-3-thiol lies in its combination of both electrophilic (due to the chlorine atom) and nucleophilic (due to the thiol group) properties, allowing it to participate in diverse

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.9752980 g/mol

Monoisotopic Mass

144.9752980 g/mol

Heavy Atom Count

8

Dates

Last modified: 01-05-2024

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